1-Amino-2,4-dibromoanthraquinone
Overview
Description
1-Amino-2,4-dibromoanthraquinone is an organic compound with the molecular formula C14H7Br2NO2. It is a derivative of anthraquinone, characterized by the presence of amino and bromine substituents on the anthraquinone core. This compound is known for its applications in the synthesis of dyes and its potential biological activities .
Mechanism of Action
Target of Action
1-Amino-2,4-dibromoanthraquinone (ADBAQ) is a type of anthraquinone vat dye . The primary targets of ADBAQ are various tissue sites in rats and mice, including the liver, large intestine, urinary bladder, kidney, and lung . These tissues play crucial roles in metabolism, digestion, excretion, and respiration.
Mode of Action
ADBAQ interacts with its targets primarily through oral exposure . In cultured mammalian cells, ADBAQ causes chromosomal aberrations and sister chromatid exchange . The results varied among laboratories and among trials at the same laboratory .
Pharmacokinetics
ADBAQ is rapidly absorbed from the gastrointestinal tract and distributed to most soft tissues . The majority of ADBAQ is metabolized, and both ADBAQ and its metabolites are excreted in the feces and urine .
Result of Action
The molecular and cellular effects of ADBAQ’s action are primarily carcinogenic. ADBAQ administered in the diet caused benign and malignant liver tumors (hepatocellular adenoma and carcinoma) in rats and mice of both sexes . In rats of both sexes, it also caused cancer of the large intestine (carcinoma) and urinary bladder (transitional-cell carcinoma) and increased the combined frequency of benign and malignant kidney tumors (renal-tubule adenoma and carcinoma) . In mice of both sexes, it also caused cancer of the forestomach (squamous-cell carcinoma) and increased the combined incidence of benign and malignant lung tumors (alveolar/bronchiolar adenoma and carcinoma) .
Action Environment
ADBAQ is sensitive to long term exposure to air and light . It is insoluble in water , which may affect its bioavailability and efficacy. Occupational exposure is a significant environmental factor influencing ADBAQ’s action . Workers in plants manufacturing anthraquinone dyes may have an increased risk of cancer .
Biochemical Analysis
Biochemical Properties
1-Amino-2,4-dibromoanthraquinone is a halogenated amine. Amines are chemical bases that neutralize acids to form salts plus water . These acid-base reactions are exothermic . The exact enzymes, proteins, and other biomolecules that this compound interacts with are not yet fully identified .
Cellular Effects
This compound has been found to cause tumors at several different tissue sites in rats and mice . It has been observed to cause benign and malignant liver tumors, cancer of the large intestine, urinary bladder, and increased the combined frequency of benign and malignant kidney tumors .
Molecular Mechanism
It is known to cause mutations in some strains of bacteria but not in cultured rodent cells . In cultured mammalian cells, it caused chromosomal aberrations and sister chromatid exchange . Point mutations in the ras proto-oncogene occurred at a higher frequency in forestomach and lung tumors from the two-year carcinogenicity study of this compound-exposed mice than in spontaneous tumors from control mice not exposed to this compound .
Temporal Effects in Laboratory Settings
It is known that this compound is sensitive to long-term exposure to air and light
Dosage Effects in Animal Models
In animal models, oral exposure to this compound caused tumors at several different tissue sites in rats and mice
Metabolic Pathways
It is rapidly absorbed from the gastrointestinal tract and distributed to most soft tissues . The majority of this compound is metabolized, and both this compound and its metabolites are excreted in the feces and urine .
Preparation Methods
1-Amino-2,4-dibromoanthraquinone can be synthesized through various methods. One common synthetic route involves the bromination of 1-aminoanthraquinone. The process typically includes dissolving 1-aminoanthraquinone in a suitable solvent, such as dimethylformamide (DMF), followed by the addition of bromine. The reaction yields this compound with high purity and excellent yields . Industrial production methods often involve similar bromination reactions, ensuring scalability and consistency in product quality .
Chemical Reactions Analysis
1-Amino-2,4-dibromoanthraquinone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents vary depending on the desired outcome.
Acid-Base Reactions: As an amine, it can react with acids to form salts.
Major products formed from these reactions include substituted anthraquinones, which are valuable intermediates in dye synthesis .
Scientific Research Applications
1-Amino-2,4-dibromoanthraquinone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various dyes, particularly vat dyes, which are known for their excellent fastness properties
Biology and Medicine: The compound has been studied for its potential biological activities, including mutagenic and carcinogenic effects. .
Comparison with Similar Compounds
1-Amino-2,4-dibromoanthraquinone can be compared with other anthraquinone derivatives, such as:
1-Amino-4-bromoanthraquinone: Similar in structure but with only one bromine substituent, used in dye synthesis.
1-Amino-2-bromo-4-hydroxyanthraquinone: Another derivative with different substituents, used in various chemical applications.
Bromaminic Acid (1-amino-4-bromoanthraquinone-2-sulfonic acid): Used as a precursor for dyes and biologically active compounds.
The uniqueness of this compound lies in its dual bromine substitution, which imparts distinct chemical reactivity and biological properties .
Properties
IUPAC Name |
1-amino-2,4-dibromoanthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Br2NO2/c15-8-5-9(16)12(17)11-10(8)13(18)6-3-1-2-4-7(6)14(11)19/h1-5H,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINRVIQBCHAZMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3Br)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Br2NO2 | |
Record name | 1-AMINO-2,4-DIBROMOANTHRAQUINONE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4039235 | |
Record name | 1-Amino-2,4-dibromoanthraquinone | |
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Molecular Weight |
381.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1-amino-2,4-dibromoanthraquinone is an odorless red powder. (NTP, 1992), Odorless red solid; [CAMEO] | |
Record name | 1-AMINO-2,4-DIBROMOANTHRAQUINONE | |
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URL | https://cameochemicals.noaa.gov/chemical/19766 | |
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Record name | 1-Amino-2,4-dibromoanthraquinone | |
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Flash Point |
greater than 392 °F (NTP, 1992), Flash point > 200 °C | |
Record name | 1-AMINO-2,4-DIBROMOANTHRAQUINONE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1-Amino-2,4-dibromoanthraquinone | |
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Solubility |
less than 1 mg/mL at 73 °F (NTP, 1992) | |
Record name | 1-AMINO-2,4-DIBROMOANTHRAQUINONE | |
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Color/Form |
Red needles (from xylene) | |
CAS No. |
81-49-2 | |
Record name | 1-AMINO-2,4-DIBROMOANTHRAQUINONE | |
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Record name | 1-Amino-2,4-dibromo-9,10-anthracenedione | |
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Record name | 9,10-Anthracenedione, 1-amino-2,4-dibromo- | |
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Record name | 1-Amino-2,4-dibromoanthraquinone | |
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Record name | 1-amino-2,4-dibromoanthraquinone | |
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Record name | 1-AMINO-2,4-DIBROMOANTHRAQUINONE | |
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Record name | 1-AMINO-2,4-DIBROMOANTHRAQUINONE | |
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Melting Point |
439 °F (NTP, 1992), 221 °C | |
Record name | 1-AMINO-2,4-DIBROMOANTHRAQUINONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19766 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1-AMINO-2,4-DIBROMOANTHRAQUINONE | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
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